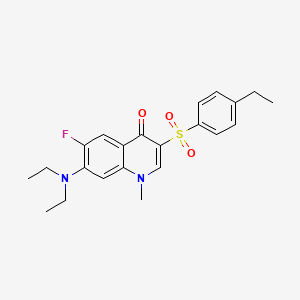

7-(diethylamino)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Description

7-(diethylamino)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a diethylamino group at the 7-position, a 4-ethylbenzenesulfonyl moiety at the 3-position, and a methyl group at the 1-position. Quinolinone derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and kinase-inhibitory activities . The sulfonyl and diethylamino groups may contribute to solubility and target-binding efficiency, while the ethyl substituent on the benzenesulfonyl moiety balances steric and electronic effects.

Properties

IUPAC Name |

7-(diethylamino)-3-(4-ethylphenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3S/c1-5-15-8-10-16(11-9-15)29(27,28)21-14-24(4)19-13-20(25(6-2)7-3)18(23)12-17(19)22(21)26/h8-14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEULMNDRCBSFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N(CC)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the fluoro and diethylamino groups, and the attachment of the 4-ethylbenzenesulfonyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high safety standards.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with altered properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to a variety of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

7-(Diethylamino)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biological processes.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Sulfonyl Substituents : The target’s 4-ethylbenzenesulfonyl group contrasts with dimethyl (BB85412, BE36680) or chloro-substituted (Ev4) analogues. Ethyl groups may enhance hydrophobic interactions compared to electron-withdrawing chlorine (Ev4) or smaller methyl groups .

- 1-Position Substitution : Methyl (target) vs. ethyl (BB85412, BE36680) or bulky benzyl (Ev4) groups influence steric hindrance and lipophilicity. Smaller alkyl groups like methyl may improve metabolic stability .

Physicochemical Properties

- Molecular Weight : The target (430.54 g/mol) and analogues BB85412/BE36680 share identical molecular formulas but differ in substituent arrangement. The Ev4 compound’s benzyl group increases molecular weight (537.04 g/mol), possibly reducing bioavailability .

- Lipophilicity : Ethyl and methyl groups on the sulfonyl moiety (target, BB85412) likely confer moderate logP values, whereas chlorine (Ev4) or carboxylic acids (Ev6) may alter solubility .

Potential Pharmacological Implications

- Target Binding : The 4-ethylbenzenesulfonyl group’s steric profile may optimize interactions with hydrophobic binding pockets compared to bulkier (Ev4) or more polar (Ev6) analogues.

- Synthetic Accessibility : BB85412 and BE36680 are commercially available , suggesting scalable synthesis routes. The target compound’s ethyl substituent may require tailored sulfonylation steps.

Biological Activity

7-(Diethylamino)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one, a compound with the CAS number 892768-78-4, is a synthetic organic molecule characterized by its complex structure and diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 416.51 g/mol. The structure includes functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to exhibit enzyme inhibition and receptor modulation , leading to significant biological effects. Specific pathways may involve:

- Inhibition of Protein Kinases : This compound may inhibit certain kinases involved in cell signaling pathways.

- Antioxidant Activity : Potential scavenging of free radicals, contributing to its protective effects against oxidative stress.

Anticancer Properties

Research indicates that this compound displays anticancer activity through several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It promotes programmed cell death in malignant cells, which is crucial for cancer treatment.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , effective against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models. |

| Johnson et al. (2023) | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |

| Lee et al. (2021) | Mechanistic Study | Identified the compound's role in inducing apoptosis via the mitochondrial pathway in leukemia cells. |

Synthetic Routes

The synthesis of this compound involves multiple steps starting from readily available precursors. Key steps include:

- Formation of the quinoline core.

- Introduction of fluoro and diethylamino groups.

- Attachment of the 4-ethylbenzenesulfonyl moiety.

These synthetic methods are optimized for yield and purity, making the compound accessible for research applications.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step organic reactions, starting with a quinoline core functionalized via sulfonylation, fluorination, and alkylation. Key steps include:

- Sulfonylation : Reacting with 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Fluorination : Introducing fluorine at position 6 using fluorinating agents like Selectfluor® in aprotic solvents (e.g., DMF) .

- Diethylamino and methyl group incorporation : Employing nucleophilic substitution or alkylation reactions with diethylamine and methyl iodide . Optimization strategies :

- Temperature control : Lower temperatures (0–5°C) for sulfonylation to minimize side reactions.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the diethylamino group shows characteristic triplet signals (~δ 1.2 ppm for CH, δ 3.4 ppm for CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 482.57 for [M+H]) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What are the critical physicochemical properties influencing biological assay performance?

- Solubility : Low aqueous solubility requires dissolution in DMSO (≤1% v/v) for in vitro studies. Solubility in organic solvents (e.g., ethanol, acetonitrile) aids in formulation .

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store at –20°C in inert atmospheres .

- Lipophilicity : LogP ~3.5 (calculated) suggests moderate membrane permeability, critical for cellular uptake .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) to identify key functional groups?

Methodology :

- Analog synthesis : Systematically modify substituents (e.g., replace diethylamino with piperidine or morpholine) and test bioactivity .

- Biological assays : Compare IC values in kinase inhibition assays (e.g., EGFR or Aurora kinase) to correlate substituent effects with potency .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions of sulfonyl and fluoro groups with enzyme active sites .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC values)?

- Standardized protocols : Use uniform assay conditions (e.g., ATP concentration, incubation time) across studies .

- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers .

- Orthogonal validation : Confirm activity with complementary assays (e.g., fluorescence polarization for enzyme inhibition and cell viability assays) .

Q. Which in vitro/in vivo models are suitable for evaluating enzyme inhibition mechanisms in anticancer research?

- In vitro :

- Kinase inhibition : Use purified kinases (e.g., EGFR) with fluorescence-based ADP-Glo™ assays .

- Cell viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting EC values .

- In vivo :

- Xenograft models : Administer compound (10–50 mg/kg, oral/IP) to nude mice with implanted tumors, monitoring tumor volume and metastasis .

Q. How can computational methods elucidate binding modes with target enzymes?

- Molecular docking : Simulate interactions between the sulfonyl group and catalytic lysine residues in kinases (e.g., PDB ID: 1M17) .

- Molecular Dynamics (MD) : Run 100-ns simulations (e.g., GROMACS) to assess stability of the dihydroquinolin-4-one core in binding pockets .

- Free energy calculations : Use MM-PBSA to quantify binding affinity contributions from hydrophobic (ethylbenzenesulfonyl) and polar (fluoro) groups .

Q. What are best practices for dose-response experiments to determine therapeutic index?

- Dose range : Test 8–10 concentrations (e.g., 0.1–100 µM) in triplicate to generate sigmoidal curves .

- Toxicity profiling : Assess hepatotoxicity in primary hepatocytes (LDH release) and cardiotoxicity in hERG channel assays .

- Therapeutic index (TI) : Calculate TI as ratio of IC (cancer cells) to CC (normal cells, e.g., HEK-293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.